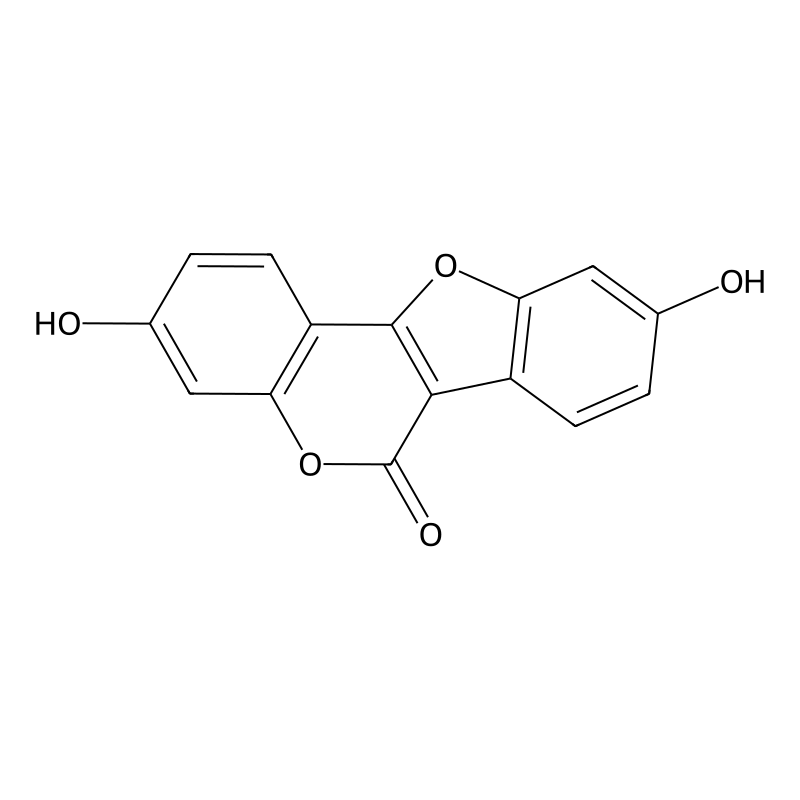

Coumestrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bone Health

Studies suggest coumestrol might be beneficial for bone health, particularly after menopause. Research indicates it can decrease bone resorption and promote bone mineralization . In vivo and in vitro studies have shown daily coumestrol injections reduced bone loss in ovariectomized rats, mimicking the effects of estrogen .

Metabolic Regulation

Coumestrol's potential role in regulating metabolism is another area of active research. Studies in ovariectomized rats suggest it might improve carbohydrate metabolism by decreasing glycogen levels in skeletal muscle . Additionally, research indicates coumestrol may lower plasma cholesterol levels in chicks, hinting at its possible application in human obesity and diabetes management .

Phytoalexin Defense in Plants

Coumestrol plays a vital role in plant defense mechanisms. It acts as a phytoalexin, a compound produced by plants in response to stress or pathogen attack. Studies have shown that coumestrol levels in soybean leaves increase significantly during the mature stages, coinciding with the plant's heightened defense needs .

Potential in Insulin Resistance Management

Recent research explores coumestrol's potential role in managing insulin resistance, a hallmark of type 2 diabetes. Studies suggest it might influence insulin resistance development by regulating the sphingolipid signaling pathway in liver cells . Coumestrol appears to reduce the accumulation of specific sphingolipids linked to insulin resistance while promoting the production of others with beneficial effects .

Coumestrol is a natural organic compound classified as a coumestan, a type of phytoestrogen. It was first identified in 1957 by E. M. Bickoff in ladino clover and alfalfa. This compound possesses estrogenic properties, allowing it to mimic the biological activity of estrogens in the body. Coumestrol is found in various plants, particularly soybeans, alfalfa sprouts, brussels sprouts, and spinach, with the highest concentrations occurring in clover and certain legumes .

- Cyclization of 4-hydroxy-3-phenylcoumarins: This reaction involves the condensation of specific phenolic compounds.

- Oxidation of flavylium salts: This method utilizes flavylium salts as intermediates to produce coumestrol.

- Condensation of catechol with substituted 4-hydroxycoumarins: This approach combines catechol with specific coumarin derivatives to yield coumestrol .

These reactions highlight the compound's versatility and its potential for further chemical modifications.

The synthesis methods for coumestrol include:

- Cyclization of 4-hydroxy-3-phenylcoumarins: This traditional method involves heating specific precursors.

- Oxidation of flavylium salts: A more modern approach that utilizes oxidation chemistry to derive coumestrol from flavylium intermediates.

- Condensation reactions: Utilizing catechol and other phenolic compounds allows for diverse synthetic pathways leading to coumestrol formation .

These methods provide a framework for both natural extraction and synthetic production of coumestrol.

Coumestrol has several applications:

- Nutraceuticals: Due to its phytoestrogenic properties, it is explored for dietary supplements aimed at hormone-related health issues.

- Pharmaceuticals: Its neuroprotective and anti-inflammatory effects position it as a candidate for drug development targeting conditions like depression and Alzheimer's disease .

- Agriculture: Coumestrol's role as a phytoalexin suggests potential applications in plant defense mechanisms against pests .

Research on coumestrol's interactions reveals its ability to modulate various biological pathways:

- Estrogen Receptor Modulation: Coumestrol interacts with estrogen receptors similarly to estradiol but with less potency, influencing gene expression related to reproductive health .

- Monoamine Oxidase Inhibition: It selectively inhibits monoamine oxidase-A, which may affect mood regulation and cognitive functions .

- Inflammatory Pathways: Studies indicate that coumestrol can suppress pro-inflammatory cytokines, contributing to its anti-inflammatory profile .

These interactions underline the compound's multifaceted roles in biological systems.

Coumestrol shares structural and functional similarities with other phytoestrogens and flavonoids. Here are some notable comparisons:

| Compound | Classification | Estrogenic Activity | Unique Features |

|---|---|---|---|

| Genistein | Isoflavonoid | Moderate | Found primarily in soy products |

| Daidzein | Isoflavonoid | Moderate | Metabolized into equol |

| Biochanin A | Isoflavonoid | Moderate | Found in red clover |

| Formononetin | Isoflavonoid | Low | Present in various legumes |

| Coumestan | Coumestan | High | Precursor to coumestrol |

Coumestrol stands out due to its higher estrogenic activity compared to many isoflavones, making it particularly interesting for research into hormone-related health benefits .

Coumestrol belongs to the coumestan class of isoflavonoids, which are specialized secondary metabolites produced predominantly by members of the Fabaceae family [1] [2]. These compounds function as phytoalexins, providing defense mechanisms that enable plants to maintain viability under biotic and abiotic stress conditions [3] [4]. The biosynthetic pathway of coumestrol represents a complex series of enzymatic transformations that convert simple isoflavone precursors into structurally sophisticated coumestan derivatives through multiple oxidation, reduction, and cyclization reactions [1] [5].

The coumestrol biosynthetic pathway is embedded within the broader phenylpropanoid metabolic network, specifically as a branch of isoflavonoid biosynthesis [2]. This pathway begins with the isoflavone daidzein as the primary precursor and proceeds through a series of intermediate compounds including 2'-hydroxydaidzein, dihydrodaidzein, and various pterocarpan-like intermediates before ultimately forming coumestrol [1] [6]. The pathway represents one of the most complex branches of isoflavonoid metabolism, involving multiple enzyme families and requiring precise coordination of gene expression and enzyme activity [7] [8].

Enzymatic Steps in Coumestan Formation

The formation of coumestrol from its isoflavone precursors involves a precisely orchestrated sequence of enzymatic reactions, each catalyzed by specific enzymes with distinct cofactor requirements and mechanistic properties. The complete pathway has been elucidated through feeding experiments using mung bean root cell cultures and transcriptomic analyses of soybean genotypes with varying coumestrol content [1] [7].

The initial enzymatic step involves the conversion of daidzein to 2'-hydroxydaidzein, catalyzed by isoflavone 2'-hydroxylase, a cytochrome P450 monooxygenase that requires NADPH and molecular oxygen as cofactors [1] [6]. This hydroxylation reaction introduces a hydroxyl group at the 2' position of the B-ring of daidzein, creating the first branch point that directs flux toward coumestan rather than pterocarpan biosynthesis [5]. Early feeding experiments demonstrated that 2'-hydroxydaidzein was incorporated into coumestrol, initially suggesting this compound as an important intermediate [1]. However, subsequent competitive feeding experiments using daidzein and 2'-hydroxydaidzein revealed that daidzein serves as a much more efficient precursor, indicating that the route via 2'-hydroxydaidzein represents only a minor pathway [1] [2].

The major biosynthetic route proceeds through dihydrodaidzein as an intermediate, formed by the reduction of daidzein by isoflavone reductase [1] [5]. This NADPH-dependent enzyme catalyzes the reduction of the double bond between carbons 2 and 3 in the C-ring of daidzein, producing dihydrodaidzein [5]. The enzyme belongs to the short-chain dehydrogenase/reductase family and has been extensively characterized in various leguminous plants [9] [10]. Feeding experiments using mung bean root cell cultures confirmed that both daidzein and dihydrodaidzein serve as effective precursors of coumestrol, with dihydrodaidzein representing a key intermediate in the major biosynthetic pathway [1].

The subsequent step involves the 2'-hydroxylation of dihydrodaidzein to form 2'-hydroxydihydrodaidzein, catalyzed by hydroxylase enzymes that are likely members of the cytochrome P450 superfamily [8]. This reaction requires NADPH and molecular oxygen, and represents a critical step in directing the pathway toward coumestan formation rather than alternative isoflavonoid products [7]. Transcriptomic studies have identified multiple oxidoreductase genes that are highly upregulated in soybean genotypes with high coumestrol content, suggesting their involvement in this hydroxylation step [7] [8].

The conversion of 2'-hydroxydihydrodaidzein to isoflav-3-ene intermediates represents a pivotal transformation in the coumestrol biosynthetic pathway. This step is catalyzed by isoflav-3-ene synthase, a dirigent domain-containing protein that mediates a dehydration reaction [11] [12]. The enzyme has been molecularly cloned and biochemically characterized, revealing its role as a key enzyme in both pisatin and coumestrol biosynthesis [11]. Unlike many other enzymes in the pathway, isoflav-3-ene synthase does not require external cofactors, instead utilizing the dirigent domain to facilitate the stereospecific cyclization reaction [12] [11].

The cyclization and oxidation reactions that convert isoflav-3-ene intermediates to coumestrol represent the final steps in the biosynthetic pathway. These transformations likely involve multiple enzymatic activities, including monooxygenases and dehydrogenases, though the specific enzymes responsible for these final steps remain incompletely characterized [1] [5]. The formation of the characteristic furan ring and the introduction of the carbonyl group at position 2 of the isoflavonoid core are distinguishing features of coumestan biosynthesis [5].

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases play central roles in coumestrol biosynthesis, catalyzing multiple oxidation reactions throughout the pathway. These heme-containing enzymes utilize NADPH as an electron donor and incorporate molecular oxygen into their substrates, facilitating the complex oxidation reactions necessary for coumestan formation [13] [14].

The isoflavone 2'-hydroxylase represents the first cytochrome P450 enzyme in the coumestrol biosynthetic pathway, catalyzing the hydroxylation of daidzein at the 2' position of the B-ring [1] [6]. This enzyme belongs to the CYP81 family and has been characterized in several leguminous species [4] [10]. The enzyme requires NADPH-cytochrome P450 oxidoreductase as an electron transfer partner, which facilitates the flow of electrons from NADPH through FAD and FMN cofactors to the cytochrome P450 active site [15]. The hydroxylation reaction proceeds through the formation of a high-valent iron-oxo intermediate that abstracts a hydrogen atom from the substrate and subsequently transfers the hydroxyl group [13].

CYP81E28 and CYP81E22 have been identified as key cytochrome P450 enzymes involved in coumestrol biosynthesis in soybean [16]. These enzymes are encoded by genes Gm08G089500 and Gm16G149300, respectively, and their expression is significantly upregulated in soybean genotypes with high coumestrol content [4] [16]. Phytohormone treatments including salicylic acid, methyl jasmonate, and ethephon enhance the expression of these cytochrome P450 genes, correlating with increased coumestrol accumulation [4] [16]. The specific reactions catalyzed by these enzymes in the coumestrol pathway remain to be fully elucidated, though they likely participate in the multiple hydroxylation and oxidation reactions required for coumestan formation.

CYP93A1, encoding 3,9-dihydroxypterocarpan 6A-monooxygenase, represents another important cytochrome P450 enzyme associated with coumestrol biosynthesis [4] [17]. This enzyme is specifically detected in mature soybean leaves where coumestrol accumulation is highest, suggesting its involvement in the later stages of the biosynthetic pathway [4] [17]. The enzyme catalyzes the 6A-hydroxylation of pterocarpan intermediates, a reaction that may be important for the formation of the coumestan ring system [18]. The enzyme requires NADPH and molecular oxygen as cofactors and incorporates oxygen directly from molecular oxygen into the pterocarpan substrate [18].

The electron transfer mechanisms supporting cytochrome P450 function in coumestrol biosynthesis involve NADPH-cytochrome P450 oxidoreductase, a diflavin reductase that serves as the obligate electron transfer partner for microsomal cytochrome P450 enzymes [15]. This enzyme contains both FAD and FMN domains connected by a flexible hinge region, allowing large domain movements during the catalytic cycle [15]. The reductase accepts electrons from NADPH at the FAD domain and transfers them through the FMN domain to the cytochrome P450 enzyme [15]. The efficiency of this electron transfer system is critical for coumestrol biosynthesis, as multiple cytochrome P450-catalyzed reactions are required throughout the pathway.

Genetic Regulation of Coumestrol Production

The genetic regulation of coumestrol production involves complex transcriptional networks that coordinate the expression of multiple biosynthetic genes in response to developmental and environmental cues. Comprehensive RNA sequencing and co-expression network analyses have revealed the sophisticated regulatory mechanisms controlling coumestrol biosynthesis in soybean [7] [8].

MYB transcription factors serve as key regulators of coumestrol production, functioning as part of the broader regulatory network controlling phenylpropanoid metabolism [19] [20]. A MYB domain protein has been identified among the candidate genes involved in coumestrol biosynthesis, suggesting its role in transcriptional activation of biosynthetic genes [7] [8]. MYB transcription factors typically function as positive regulators of secondary metabolite biosynthesis, binding to specific DNA sequences in the promoter regions of target genes and activating their transcription [19] [20]. The regulation of coumestrol biosynthesis likely involves the formation of MYB-bHLH-WDR protein complexes that coordinate the expression of multiple pathway genes [19].

Stress-responsive genes play crucial roles in coordinating coumestrol production with plant defense responses [7] [8]. An MLP-like protein has been identified as a candidate regulator that may increase coumestrol accumulation in response to stress conditions [7]. This protein likely functions in stress signal transduction, linking environmental stress perception to the activation of coumestrol biosynthetic genes [7]. The integration of stress signaling with coumestrol biosynthesis ensures that these defensive compounds are produced when needed most.

The expression of isoflavone synthase genes, including GmIFS1 and GmIFS2, is coordinately regulated with coumestrol biosynthesis [16]. These genes encode enzymes that catalyze early steps in isoflavonoid biosynthesis, producing the isoflavone precursors required for coumestan formation [9]. The coordinate regulation of upstream and downstream pathway genes ensures balanced flux through the entire biosynthetic network [16]. Phytohormone treatments that induce coumestrol accumulation also enhance the expression of these isoflavone synthase genes, demonstrating the integrated nature of pathway regulation [16].

Multiple NADPH-dependent oxidoreductase genes are differentially expressed between soybean genotypes with high and low coumestrol content [7] [8]. Seven oxidoreductase genes that may catalyze electron transfer reactions from daidzein have been identified as candidate coumestrol biosynthetic genes [7] [8]. These genes encode proteins with NAD(P)-binding Rossmann folds that are involved in catalyzing NAD(P)-dependent oxidation reactions [8]. The coordinate expression of these oxidoreductase genes suggests their involvement in the multiple redox reactions required for coumestan biosynthesis.

Developmental regulation of coumestrol production is evidenced by the specific accumulation of coumestrol and related coumestans in mature soybean leaves during the R6 and R7 growth stages [4] [17]. This developmental pattern correlates with the expression of key biosynthetic enzymes, including CYP93A1 and isoflavone reductase homolog 2, which are specifically detected in mature leaves [4] [17]. The developmental regulation ensures that coumestrol production is coordinated with leaf senescence and the plant's changing defensive needs.

Biosynthesis of Coumestrol Derivatives and Isomers

The biosynthesis of coumestrol derivatives and isomers represents an important aspect of coumestan metabolism, producing a diverse array of structurally related compounds with varied biological properties. These derivatives include glycosylated forms, malonylated conjugates, and methoxylated variants that serve different physiological functions in plant systems [3] [21].

Coumestrin, the monoglucoside derivative of coumestrol, represents the primary glycosylated form produced in soybean plants [3] [21]. This compound is synthesized through the action of UDP-glucose:coumestrol glucosyltransferase, which transfers glucose from UDP-glucose to the 7-hydroxyl position of coumestrol [21]. The glycosylation reaction serves multiple functions, including increasing water solubility, facilitating cellular transport, and providing a storage form that can be rapidly activated through glucosidase activity [3]. Coumestrin accumulation is particularly pronounced in soybean adventitious root cultures under constant light conditions and methyl jasmonate treatment [3] [21].

Malonyl coumestrin represents a further modification of the glucoside derivative, formed through the action of malonyl-CoA:coumestrin malonyltransferase [3] [21]. This enzyme transfers the malonyl group from malonyl-CoA to the 6″ position of the glucose moiety, creating coumestrol-7-O-(6″-O-malonyl)-glucoside [22]. The malonylation reaction provides an additional mechanism for regulating coumestrol activity and facilitating its storage and transport within plant tissues [3]. The malonyl derivatives are obtained as mixtures of isomers, which have been characterized through nuclear magnetic resonance analysis [3] [21].

Isotrifoliol and phaseol represent naturally occurring coumestan isomers that are specifically detected in mature soybean leaves during the R6 and R7 growth stages [4] [23]. Isotrifoliol exhibits potent anti-inflammatory activity, significantly reducing the production of nitric oxide, prostaglandin E2, and reactive oxygen species in lipopolysaccharide-induced macrophages [23]. The biosynthesis of these coumestan isomers likely involves minor variations in the cyclization and oxidation reactions that form the coumestan ring system, though the specific enzymatic mechanisms remain to be fully characterized [4].

Methoxylated coumestan derivatives, including 4'-methoxycoumestrol and 3'-methoxycoumestrol, are found in various leguminous plants and represent important structural variants with distinct biological properties [24]. The biosynthesis of these derivatives involves O-methyltransferase enzymes that utilize S-adenosyl-L-methionine as the methyl donor [25]. These methylation reactions typically occur at the phenolic hydroxyl groups and can significantly alter the biological activity and pharmacological properties of the resulting compounds [25].

The formation of coumestrol derivatives as mixtures of isomers reflects the stereochemical complexity of the biosynthetic pathway [3] [21]. The dirigent domain-containing enzymes involved in cyclization reactions can produce multiple stereoisomeric products depending on the specific orientation of substrate binding and the conformational dynamics of the enzyme active site [12] [11]. Nuclear magnetic resonance analysis has been essential for characterizing these isomeric mixtures and determining their structural relationships [3] [21].

The biological significance of coumestrol derivatives and isomers extends beyond their individual biological activities to encompass their roles in plant defense networks [23]. Isotrifoliol, for example, exerts anti-inflammatory effects by suppressing Toll-like receptor signaling pathways and inhibiting NF-κB and MAPK activation [23]. These activities complement the phytoestrogenic properties of coumestrol itself, providing plants with a diverse arsenal of bioactive compounds for responding to various environmental challenges [23].

Coumestrol exhibits a highly selective distribution pattern within the plant kingdom, with its occurrence being almost exclusively confined to members of the Fabaceae family (also known as Leguminosae) [1] [2]. This family represents the third-largest flowering plant family globally, encompassing over 18,000 species that serve as rich sources of proteins, oils, and bioactive compounds [3].

The most significant coumestrol producers within the Fabaceae family include several agriculturally and ecologically important genera. Medicago sativa (alfalfa or lucerne) stands as one of the primary sources, with coumestrol concentrations ranging from 1 to 600 milligrams per kilogram dry matter under normal conditions [4] [5]. However, under stress conditions, particularly fungal infections, concentrations can exceed this range dramatically [4].

Trifolium species represent another major source of coumestrol production. Trifolium pratense (red clover) contains the highest recorded concentrations among commonly studied species, with levels reaching approximately 13,000 milligrams per kilogram dry matter [6]. Trifolium repens (white or Ladino clover) typically contains 15-120 milligrams per kilogram dry matter [1] [7], while other Trifolium species including Trifolium subterraneum (subterranean clover) also demonstrate consistent coumestrol production [8].

Glycine max (soybean) presents an interesting case with relatively low coumestrol content in mature seeds (0.02-0.34 milligrams per kilogram dry matter) [1], but substantially higher concentrations in sprout forms. Soybean sprouts contain 14.08-34.4 milligrams per kilogram dry matter, with hypocotyls showing higher concentrations (4.11±0.04 micrograms per gram) compared to cotyledons (1.76±0.13 micrograms per gram) [9] [10].

Several annual Medicago species also serve as important sources. Medicago littoralis demonstrates progressive coumestrol accumulation throughout its lifecycle, with concentrations ranging from 18 milligrams per kilogram in cotyledons to 335 milligrams per kilogram in senescent material [8]. Medicago truncatula similarly shows substantial coumestrol production, with stem concentrations reaching 576 milligrams per kilogram dry matter [8].

Other notable Fabaceae sources include Phaseolus species (lima beans and pinto beans), Pisum sativum (split peas), Dolichos biflorus (Kala Chana), Melilotus alba (white melilot), and Vigna unguiculata [11] [6]. Among these, Dolichos biflorus is particularly notable for containing some of the highest concentrations of coumestrol, alongside clover and alfalfa sprouts [7] [6].

Non-Fabaceae sources of coumestrol are extremely limited. Minor quantities have been detected in Spinacia oleracea (spinach), Brassica oleracea subspecies including Brussels sprouts, and occasionally in other cruciferous vegetables [7] [12] [6]. However, these concentrations are typically orders of magnitude lower than those found in leguminous plants.

The taxonomic specificity of coumestrol production within the Fabaceae family suggests a specialized biosynthetic pathway that evolved within this lineage. This distribution pattern aligns with the broader occurrence of isoflavonoids, which are produced almost exclusively by Fabaceae members and serve various ecological functions including phytoalexin activity and symbiotic signaling [2] [13].

Quantitative Variation Across Plant Tissues

Coumestrol distribution within individual plants demonstrates significant quantitative variation across different tissue types, developmental stages, and physiological conditions. This heterogeneous distribution pattern reflects the compound's role as a stress-responsive phytoalexin and its involvement in various plant physiological processes.

Leaf tissue exhibits the most pronounced developmental variation in coumestrol content. Young leaves (V1 stage) typically contain minimal coumestrol concentrations, often below 1-45 milligrams per kilogram dry matter [14] [8]. In contrast, mature and senescent leaves show dramatically elevated concentrations. Research on soybean demonstrates that coumestrol, along with other coumestans including isotrifoliol and phaseol, accumulates specifically in mature yellow leaves during R6 and R7 growth stages [15] [16] [14]. In Medicago littoralis, coumestrol progression shows a clear developmental pattern: 1 milligram per kilogram in cotyledons, increasing to 18 milligrams per kilogram in mid-winter, 40 milligrams per kilogram at first flower, 125 milligrams per kilogram at full flower, and reaching 180-335 milligrams per kilogram during obvious senescence [8].

Stem tissue generally contains moderate to high coumestrol concentrations, with substantial variation depending on environmental stress factors. Healthy stems typically contain 40-576 milligrams per kilogram dry matter, but this range can expand dramatically under pathogen pressure [8]. The concentration in stems often correlates with disease severity and plant maturity status.

Root tissue demonstrates stress-responsive coumestrol accumulation patterns. Under normal conditions, root concentrations remain moderate (2.4-562 milligrams per kilogram dry matter), but increase substantially under stress conditions such as aphid herbivory, where concentrations can rise from baseline levels of 2.4±0.39 to 5.3±0.65 milligrams per kilogram dry matter [4]. Adventitious root cultures have proven particularly effective for coumestrol production, with specialized cultivation techniques achieving superior synthesis rates [17] [18].

Reproductive tissues show variable coumestrol content depending on species and developmental stage. Flower concentrations are highly developmental stage-dependent, while seed and pod content varies from low to moderate levels (0.02-240 milligrams per kilogram dry matter). Mature soybean seeds contain relatively low concentrations (0.02 milligrams per kilogram), while aged field-dried material shows higher accumulation [8].

Sprout tissues present unique distribution patterns with significant practical implications. In soybean sprouts, hypocotyls consistently contain higher coumestrol concentrations (4.11±0.04 micrograms per gram) compared to cotyledons (1.76±0.13 micrograms per gram) [9] [10]. This differential distribution has important implications for nutritional and agricultural applications.

The tissue-specific accumulation patterns reflect coumestrol's physiological functions within the plant. Higher concentrations in mature and senescent leaves align with the compound's role in leaf senescence processes [15] [14]. The stress-responsive accumulation in various tissues supports its function as a phytoalexin defense compound [17] [19]. Additionally, the presence of key biosynthetic enzymes, including 3,9-dihydroxypterocarpan 6A-monooxygenase (CYP93A1) and isoflavone reductase homolog 2 (IFR2), specifically in mature leaves correlates with tissue-specific coumestrol accumulation patterns [15] [14].

Environmental influences significantly affect tissue-specific distribution. Fresh versus dried samples show different concentration patterns, with dried samples generally exhibiting higher coumestrol and 4′-methoxycoumestrol concentrations [5]. Temperature and light conditions also influence tissue-specific accumulation, with controlled cultivation at 24°C enhancing coumestrol content across multiple tissue types regardless of light conditions [9].

Environmental and Ecological Influences on Production

Coumestrol production demonstrates remarkable responsiveness to environmental stresses, particularly biotic factors such as pathogen infections and abiotic stresses including temperature fluctuations and moisture variations. This responsiveness reflects the compound's primary function as a stress-induced phytoalexin that serves as a chemical defense mechanism for plants [4] [19].

Fungal infections represent the most significant environmental factor influencing coumestrol production. Stemphylium vesicarium infection causes dramatic increases in coumestrol content, with infected alfalfa containing 169±25.1 milligrams per kilogram dry matter compared to 3.4±0.84 milligrams per kilogram in control plants [4]. Pseudopeziza medicaginis infection can elevate concentrations to 600 milligrams per kilogram dry matter, representing increases of up to 50-fold compared to healthy plants [4] [20].

Multiple pathogen infections produce even more pronounced effects. Medicago littoralis infected with both powdery mildew (Erysiphe trifolii) and spring black stem disease contained 1,050 milligrams per kilogram of coumestrol, while plants infected only with powdery mildew contained 210 milligrams per kilogram [8]. This synergistic effect demonstrates the cumulative impact of multiple stressors on coumestrol biosynthesis.

The relationship between disease severity and coumestrol production shows complex patterns. While field studies demonstrate positive correlations between fungal damage scores and coumestrol content, the relationship exhibits relatively low correlation coefficients (R² = 0.388), indicating that visual disease assessment alone cannot reliably predict coumestrol levels [4]. This suggests that biochemical stress responses may precede visible symptoms or that other factors influence the relationship.

Temperature effects significantly influence coumestrol production in both direct and indirect ways. Research on Medicago species demonstrates that temperature interacts with other stress factors to modulate coumestrol levels. At 27/24°C (day/night), coumestrol production increases from 156 to 269 milligrams per kilogram when combined with moisture stress, while temperatures of 20/17°C show different response patterns [21]. Cultivation temperature also affects baseline production, with soybean sprouts showing enhanced coumestrol content when cultivated at 24°C regardless of light conditions [9] [10].

Moisture stress represents another critical environmental factor. Reducing soil moisture from 100% to 50% water holding capacity causes substantial increases in coumestrol production, with effects varying by temperature. At the highest temperature tested (27/24°C), moisture reduction caused 51.5-72.5% increases in coumestrol content [21]. The greatest coumestrol production (600 milligrams per kilogram) occurred under combined high temperature (27/24°C) and low moisture (50% water holding capacity) conditions in plants infected with Pseudopeziza medicaginis [21].

Insect herbivory produces measurable but generally smaller effects compared to fungal infections. Aphid damage causes modest increases in coumestrol content, with levels rising from 2.4±0.39 to 5.3±0.65 milligrams per kilogram dry matter when alfalfa was subjected to approximately 5 aphids per stem for 4 weeks [4]. However, some researchers suggest that aphid-induced increases may result from secondary fungal infections at wound sites rather than direct herbivory responses [4].

Light exposure influences coumestrol production through complex mechanisms. Controlled studies demonstrate that constant light conditions can increase coumestrol and related compound synthesis by 3-fold compared to dark conditions [17] [18]. However, the interaction between light and other environmental factors produces variable responses, with some cultivation methods showing enhanced coumestrol content regardless of light conditions [9].

Developmental stage and senescence interact with environmental factors to influence coumestrol production. Natural aging processes cause progressive accumulation, with senescent plant material showing the highest concentrations [15] [16] [8]. This age-related accumulation may represent a combination of continued biosynthesis and reduced metabolic turnover in aging tissues.

Seasonal and climatic variations affect coumestrol production through multiple pathways. Established lucerne pastures show temporal variation in coumestrol content, with concentrations generally increasing as plants mature and potentially experiencing greater environmental stress throughout the growing season [5]. Weather patterns affecting disease pressure, particularly humidity and temperature fluctuations that favor fungal development, significantly influence overall coumestrol levels in field conditions.

The ecological significance of these environmental responses extends beyond individual plant defense. In grazing systems, environmental conditions that elevate coumestrol production can affect livestock reproductive performance, with concentrations as low as 25 milligrams per kilogram dry matter demonstrating biological effects on ewe reproductive performance [4]. This creates complex ecological relationships where environmental stress affecting plants subsequently influences herbivore populations.

Agricultural Practices for Enhanced Coumestrol Yield

Modern agricultural approaches have developed sophisticated methods for enhancing coumestrol production in target species, driven by both commercial interests in the compound's bioactive properties and the need to understand production factors for livestock management. These practices range from traditional cultivation modifications to advanced biotechnological approaches.

Chitosan treatment represents one of the most effective agricultural interventions for coumestrol enhancement. Application of low-molecular-weight, water-soluble chitosan to Fabaceae family plants during the vegetative period (VE to V4 stages) produces substantial increases in both coumestrol and its glycoside form, coumestrin [22]. Root-specific chitosan treatment with 4-6 day intervals proves particularly effective, with the subsequent enzymatic deglycosylation of coumestrin yielding approximately 3.5-fold increases in total coumestrol content [22]. This method offers the advantage of being applicable across multiple legume species while maintaining natural production pathways.

Temperature management provides a reliable method for enhancing coumestrol content in sprout production systems. Cultivation at 24°C consistently enhances coumestrol content in soybean sprouts regardless of light conditions, while also maintaining beneficial effects on sprout color and minimizing fungal and bacterial growth [9] [10]. This temperature optimization represents a practical approach for commercial sprout production where coumestrol enhancement is desired.

Controlled light exposure significantly influences coumestrol biosynthesis in tissue culture and cultivation systems. Constant light conditions can increase coumestrol content by 3-fold compared to dark cultivation [17] [18]. This effect proves particularly pronounced in adventitious root cultures and specialized growing systems where environmental parameters can be precisely controlled.

Phytohormone applications offer targeted biochemical enhancement of coumestrol production. Methyl jasmonate (MeJA) treatment produces significant increases in endogenous coumestrol accumulation, accompanied by rapid yellowing of treated tissues within 5 days [15] [16]. Applications of salicylic acid, ethephon, and various hormone combinations similarly stimulate coumestrol biosynthesis through activation of stress response pathways and related gene expression [15] [16].

Adventitious root culture systems provide the most sophisticated approach for large-scale coumestrol production. These systems achieve superior synthesis rates compared to conventional plant cultivation, with successful implementation ranging from laboratory-scale (3 L) to pilot-scale (1,000 L) bioreactors [17] [23] [18]. The Glycine max cultivar 'Sinhwakong' shows particularly high performance in adventitious root systems, with root induction frequency and biomass productivity significantly affected by plant genotype, explant source, auxin type, and concentration [24].

Bioreactor cultivation enables mass production of coumestrol derivatives under controlled conditions. Bulb-type bubble bioreactors (3 L capacity) achieve highest total coumestrol production when using 1/2 strength Murashige and Skoog medium, with 4-week culture periods proving optimal [24] [18]. The cultivation approach produces both coumestrol and its monoglucoside form (coumestrin), with the content of coumestrin typically exceeding that of free coumestrol in root cultures [24].

Enzymatic deglycosylation represents a crucial post-cultivation processing step that dramatically enhances final coumestrol yields. Treatment with appropriate enzymes increases final coumestrol content by 81.3-fold compared to non-enzymatic processing methods [24]. This processing step converts the accumulated coumestrin (glycoside form) to free coumestrol, substantially improving the practical yield of bioactive compound.

Strategic pathogen inoculation offers a method for enhancing coumestrol production through controlled stress induction, though this approach requires careful management. Controlled fungal inoculation with appropriate pathogens can increase coumestrol production by 50-fold or more, but requires expertise in pathogen management and may not be suitable for all production systems [4] [20].

Moisture management strategies provide accessible methods for enhancing production in field cultivation systems. Controlled moisture stress (reducing water availability to 50% water holding capacity) can increase coumestrol production by 51.5-72.5%, with effects being most pronounced when combined with elevated temperatures [21]. This approach requires careful balance to avoid compromising overall plant health and productivity.

Cultivar selection and breeding represents a long-term strategy for optimizing coumestrol production or, conversely, for developing low-coumestrol varieties for livestock applications. Modern alfalfa breeding has demonstrated 10-fold differences between varieties, with new cultivars averaging 37 milligrams per kilogram compared to 383 milligrams per kilogram in older varieties [8]. This approach enables tailored production for specific end-use requirements.

Integrated production systems combining multiple enhancement strategies offer the greatest potential for maximizing coumestrol yields. Successful integration of temperature control, hormone treatments, appropriate genotype selection, and post-harvest processing can achieve cumulative enhancement effects exceeding individual method applications. However, such systems require sophisticated management and may be economically viable only for high-value applications where coumestrol serves as the primary target compound.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Mitobronitol

Use Classification

General Manufacturing Information

Dates

2: Chandsawangbhuwana C, Baker ME. 3D models of human ERα and ERβ complexed with coumestrol. Steroids. 2014 Feb;80:37-43. doi: 10.1016/j.steroids.2013.11.019. Epub 2013 Dec 5. PubMed PMID: 24315835.

3: Seo DB, Jeong HW, Lee SJ, Lee SJ. Coumestrol induces mitochondrial biogenesis by activating Sirt1 in cultured skeletal muscle cells. J Agric Food Chem. 2014 May 14;62(19):4298-305. doi: 10.1021/jf404882w. Epub 2014 Apr 30. PubMed PMID: 24712520.

4: Cho SY, Cho S, Park E, Kim B, Sohn EJ, Oh B, Lee EO, Lee HJ, Kim SH. Coumestrol suppresses hypoxia inducible factor 1α by inhibiting ROS mediated sphingosine kinase 1 in hypoxic PC-3 prostate cancer cells. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2560-4. doi: 10.1016/j.bmcl.2014.03.084. Epub 2014 Apr 3. PubMed PMID: 24768446.

5: Liu S, Hsieh D, Yang YL, Xu Z, Peto C, Jablons DM, You L. Coumestrol from the national cancer Institute's natural product library is a novel inhibitor of protein kinase CK2. BMC Pharmacol Toxicol. 2013 Jul 11;14:36. doi: 10.1186/2050-6511-14-36. PubMed PMID: 23845105; PubMed Central PMCID: PMC3726451.

6: Castro CC, Pagnussat AS, Moura N, da Cunha MJ, Machado FR, Wyse AT, Netto CA. Coumestrol treatment prevents Na+, K+ -ATPase inhibition and affords histological neuroprotection to male rats receiving cerebral global ischemia. Neurol Res. 2014 Mar;36(3):198-206. doi: 10.1179/1743132813Y.0000000286. PubMed PMID: 24512013.

7: Lim W, Jeong W, Song G. Coumestrol suppresses proliferation of ES2 human epithelial ovarian cancer cells. J Endocrinol. 2016 Mar;228(3):149-60. doi: 10.1530/JOE-15-0418. Epub 2015 Dec 23. PubMed PMID: 26698565.

8: Ferreira-Dias G, Botelho M, Zagrajczuk A, Rebordão MR, Galvão AM, Bravo PP, Piotrowska-Tomala K, Szóstek AZ, Wiczkowski W, Piskula M, Fradinho MJ, Skarzynski DJ. Coumestrol and its metabolite in mares' plasma after ingestion of phytoestrogen-rich plants: potent endocrine disruptors inducing infertility. Theriogenology. 2013 Oct 1;80(6):684-92. doi: 10.1016/j.theriogenology.2013.06.002. Epub 2013 Jul 9. PubMed PMID: 23845774.

9: Młynarczuk J, Wróbel MH, Kotwica J. Adverse influence of coumestrol on secretory function of bovine luteal cells in the first trimester of pregnancy. Environ Toxicol. 2013 Jul;28(7):411-8. doi: 10.1002/tox.20735. Epub 2011 Jun 7. PubMed PMID: 21656645.

10: Wang M, Sugimoto M, Ikeda S, Kume S. Effects of coumestrol administration to maternal mice during pregnancy and lactation on immunoblogulin A-secreting cells in mammary glands. Anim Sci J. 2013 Apr;84(4):322-7. doi: 10.1111/asj.12007. Epub 2012 Dec 3. PubMed PMID: 23590506.

11: Bianchi SE, Teixeira HF, Kaiser S, Ortega GG, Schneider PH, Bassani VL. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:43-52. doi: 10.1016/j.jchromb.2016.03.012. Epub 2016 Mar 15. PubMed PMID: 27010353.

12: Lim W, Song G. Stimulatory Effects of Coumestrol on Embryonic and Fetal Development Through AKT and ERK1/2 MAPK Signal Transduction. J Cell Physiol. 2016 Dec;231(12):2733-40. doi: 10.1002/jcp.25381. Epub 2016 Mar 30. PubMed PMID: 26991852.

13: Lee YH, Yuk HJ, Park KH, Bae YS. Coumestrol induces senescence through protein kinase CKII inhibition-mediated reactive oxygen species production in human breast cancer and colon cancer cells. Food Chem. 2013 Nov 1;141(1):381-8. doi: 10.1016/j.foodchem.2013.03.053. Epub 2013 Mar 23. PubMed PMID: 23768371.

14: Jang YJ, Son HJ, Ahn J, Jung CH, Ha T. Coumestrol modulates Akt and Wnt/β-catenin signaling during the attenuation of adipogenesis. Food Funct. 2016 Dec 7;7(12):4984-4991. PubMed PMID: 27868125.

15: Canal Castro C, Pagnussat AS, Orlandi L, Worm P, Moura N, Etgen AM, Alexandre Netto C. Coumestrol has neuroprotective effects before and after global cerebral ischemia in female rats. Brain Res. 2012 Sep 20;1474:82-90. doi: 10.1016/j.brainres.2012.07.025. Epub 2012 Jul 21. PubMed PMID: 22824334.

16: Leuner O, Havlik J, Hummelova J, Prokudina E, Novy P, Kokoska L. Distribution of isoflavones and coumestrol in neglected tropical and subtropical legumes. J Sci Food Agric. 2013 Feb;93(3):575-9. doi: 10.1002/jsfa.5835. Epub 2012 Aug 28. PubMed PMID: 22926873.

17: Lee HI, Lee JH, Park KH, Sangurdekar D, Chang WS. Effect of soybean coumestrol on Bradyrhizobium japonicum nodulation ability, biofilm formation, and transcriptional profile. Appl Environ Microbiol. 2012 Apr;78(8):2896-903. doi: 10.1128/AEM.07336-11. Epub 2012 Feb 3. PubMed PMID: 22307307; PubMed Central PMCID: PMC3318843.

18: Liu H, Wang L, Ma H, Guo R, Kang R, Han J, Dong Z. Coumestrol inhibits carotid sinus baroreceptor activity by cAMP/PKA dependent nitric oxide release in anesthetized male rats. Biochem Pharmacol. 2015 Jan 1;93(1):42-8. doi: 10.1016/j.bcp.2014.11.001. Epub 2014 Nov 13. PubMed PMID: 25449602.

19: Zafar A, Singh S, Naseem I. Cu(II)-coumestrol interaction leads to ROS-mediated DNA damage and cell death: a putative mechanism for anticancer activity. J Nutr Biochem. 2016 Jul;33:15-27. doi: 10.1016/j.jnutbio.2016.03.003. Epub 2016 Mar 29. PubMed PMID: 27260464.

20: Hu YC, Wu CT, Lai JN, Tsai YT. Detection of a negative correlation between prescription of Chinese herbal products containing coumestrol, genistein or daidzein and risk of subsequent endometrial cancer among tamoxifen-treated female breast cancer survivors in Taiwan between 1998 and 2008: A population-based study. J Ethnopharmacol. 2015 Jul 1;169:356-62. doi: 10.1016/j.jep.2015.04.028. Epub 2015 Apr 28. PubMed PMID: 25934515.